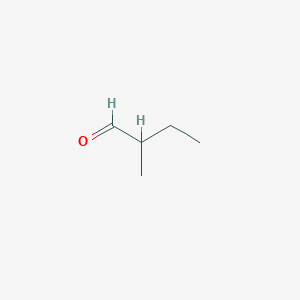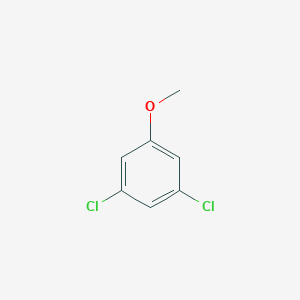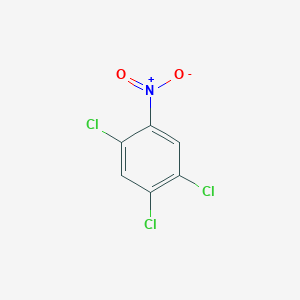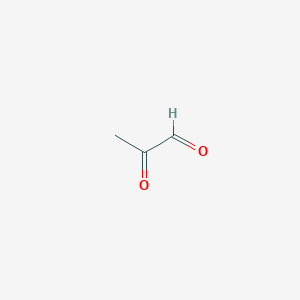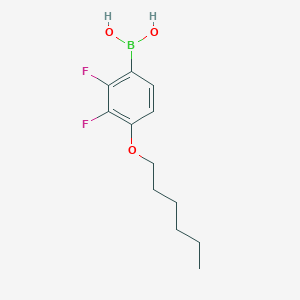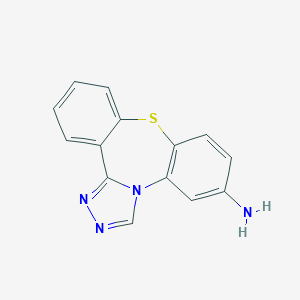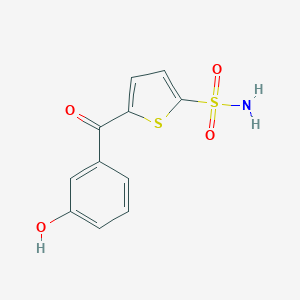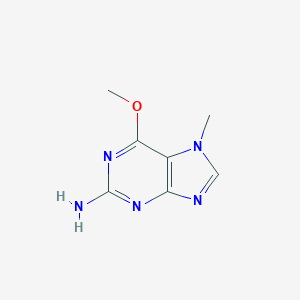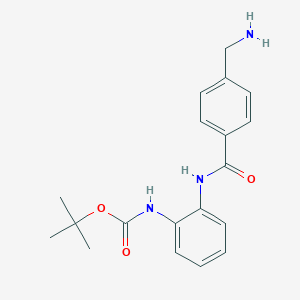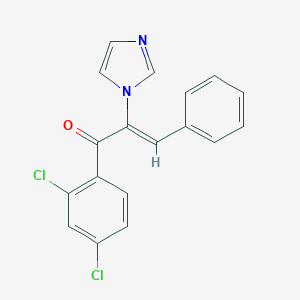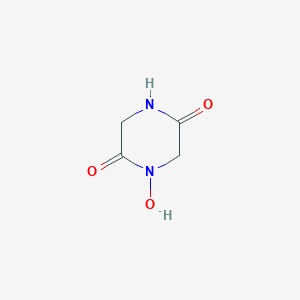
1-Hydroxypiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypiperazine-2,5-dione, also known as carbapenem intermediate 2, is a chemical compound that plays a crucial role in the synthesis of carbapenem antibiotics. It is a key intermediate in the production of various carbapenem antibiotics, including meropenem, imipenem, and ertapenem. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mechanism Of Action
The mechanism of action of 1-Hydroxypiperazine-2,5-dione is not well understood. However, it is believed to act as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by some bacteria that can break down beta-lactam antibiotics, including penicillins, cephalosporins, and 1-Hydroxypiperazine-2,5-diones. By inhibiting beta-lactamases, 1-Hydroxypiperazine-2,5-dione can enhance the effectiveness of beta-lactam antibiotics.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Hydroxypiperazine-2,5-dione have not been extensively studied. However, it is known to be a stable compound that is relatively non-toxic. It is also soluble in water and organic solvents, which makes it easy to handle and use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Hydroxypiperazine-2,5-dione in laboratory experiments is its stability and low toxicity. This makes it a safe and reliable compound to work with. However, one of the limitations of using this compound is its high cost. Due to the complex synthesis method, 1-Hydroxypiperazine-2,5-dione is an expensive compound to produce, which can limit its use in some laboratory experiments.
Future Directions
There are several future directions for the research and development of 1-Hydroxypiperazine-2,5-dione. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the mechanism of action of this compound. Understanding how 1-Hydroxypiperazine-2,5-dione works can provide valuable insights into the development of new antibiotics. Additionally, there is potential for the use of 1-Hydroxypiperazine-2,5-dione in other areas of medicine, such as cancer treatment and drug delivery systems. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, 1-Hydroxypiperazine-2,5-dione is a key intermediate in the synthesis of 1-Hydroxypiperazine-2,5-dione antibiotics. It has several scientific research applications and potential future directions. While the synthesis method is complex and expensive, this compound has proven to be a safe and reliable compound to work with in laboratory experiments. Further research is needed to fully understand the mechanism of action of 1-Hydroxypiperazine-2,5-dione and explore its potential applications in medicine.
Synthesis Methods
The synthesis of 1-Hydroxypiperazine-2,5-dione involves the reaction of N-benzylpiperazine-2,5-dione with hydroxylamine hydrochloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield 1-Hydroxypiperazine-2,5-dione. This method has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
1-Hydroxypiperazine-2,5-dione has several scientific research applications, including the synthesis of 1-Hydroxypiperazine-2,5-dione antibiotics. Carbapenems are a class of antibiotics that are used to treat a wide range of bacterial infections. They are highly effective against gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. 1-Hydroxypiperazine-2,5-dione is a key intermediate in the synthesis of 1-Hydroxypiperazine-2,5-diones and is therefore essential in the production of these antibiotics.
properties
CAS RN |
122556-75-6 |
|---|---|
Product Name |
1-Hydroxypiperazine-2,5-dione |
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.1 g/mol |
IUPAC Name |
1-hydroxypiperazine-2,5-dione |
InChI |
InChI=1S/C4H6N2O3/c7-3-2-6(9)4(8)1-5-3/h9H,1-2H2,(H,5,7) |
InChI Key |
ADVNFRJYCXIMSD-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1)O |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)O |
synonyms |
2,5-Piperazinedione,1-hydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



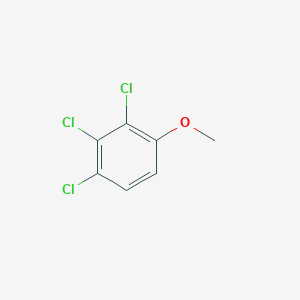
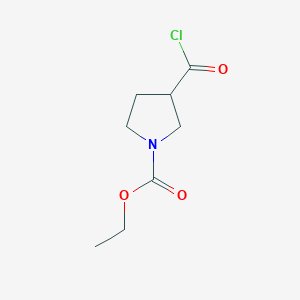
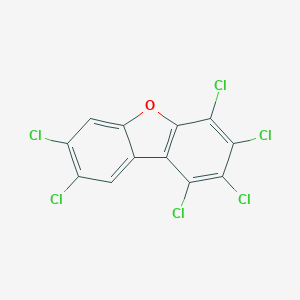
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
